2-(2-Ethoxyphenyl)-4-(1-piperidinylcarbonyl)quinoline
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Overview
Description
2-(2-Ethoxyphenyl)-4-quinolylmethanone is a complex organic compound that features a quinoline ring system substituted with an ethoxyphenyl group and a piperidino methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxyphenyl)-4-quinolylmethanone typically involves multi-step organic reactions. One common approach is to start with the quinoline ring system, which can be synthesized through the Skraup synthesis or Friedländer synthesis. The ethoxyphenyl group can be introduced via electrophilic aromatic substitution, and the piperidino methanone moiety can be added through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry might be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethoxyphenyl)-4-quinolylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the ethoxyphenyl and piperidino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-Ethoxyphenyl)-4-quinolylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to bind to specific proteins or nucleic acids makes it a valuable tool for biochemical assays.
Medicine
Medically, 2-(2-Ethoxyphenyl)-4-quinolylmethanone has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and reduced side effects.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethoxyphenyl)-4-quinolylmethanone involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, affecting gene expression and cellular processes. The piperidino group may interact with proteins, altering their function and activity. These interactions can lead to various biological effects, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler analog with a similar ring system but lacking the ethoxyphenyl and piperidino groups.
Piperidine: A six-membered ring containing nitrogen, similar to the piperidino group in the compound.
Ethoxybenzene: An aromatic compound with an ethoxy group, similar to the ethoxyphenyl moiety.
Uniqueness
2-(2-Ethoxyphenyl)-4-quinolylmethanone is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the quinoline ring system, ethoxyphenyl group, and piperidino methanone moiety allows for diverse applications and interactions that are not possible with simpler analogs.
Properties
Molecular Formula |
C23H24N2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
[2-(2-ethoxyphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C23H24N2O2/c1-2-27-22-13-7-5-11-18(22)21-16-19(17-10-4-6-12-20(17)24-21)23(26)25-14-8-3-9-15-25/h4-7,10-13,16H,2-3,8-9,14-15H2,1H3 |
InChI Key |
NUZHVSCIMBTMNC-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
Canonical SMILES |
CCOC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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